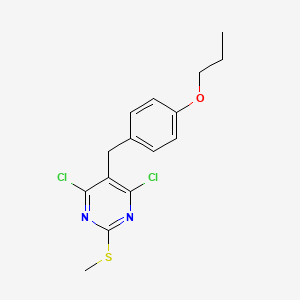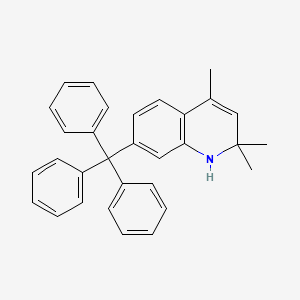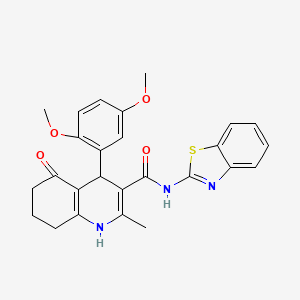![molecular formula C28H38N2O3S B11646654 N-[3-(dibutylamino)-2-hydroxypropyl]-4-methyl-N-(naphthalen-1-yl)benzenesulfonamide](/img/structure/B11646654.png)
N-[3-(dibutylamino)-2-hydroxypropyl]-4-methyl-N-(naphthalen-1-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(dibutylamino)-2-hydroxypropyl]-4-methyl-N-(naphthalen-1-yl)benzenesulfonamide is a complex organic compound with a unique structure that combines a sulfonamide group with a naphthalene ring and a dibutylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dibutylamino)-2-hydroxypropyl]-4-methyl-N-(naphthalen-1-yl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of a naphthalene derivative, followed by the introduction of the dibutylamino group through a substitution reaction. The final step often involves the addition of the hydroxypropyl group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and substitution reactions, utilizing automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective.
化学反应分析
Types of Reactions
N-[3-(dibutylamino)-2-hydroxypropyl]-4-methyl-N-(naphthalen-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to amines or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile introduced.
科学研究应用
N-[3-(dibutylamino)-2-hydroxypropyl]-4-methyl-N-(naphthalen-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism by which N-[3-(dibutylamino)-2-hydroxypropyl]-4-methyl-N-(naphthalen-1-yl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the naphthalene ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-[3-(dibutylamino)-2-hydroxypropyl]-4-methyl-N-(phenyl)benzenesulfonamide
- N-[3-(dibutylamino)-2-hydroxypropyl]-4-methyl-N-(naphthalen-2-yl)benzenesulfonamide
- N-[3-(dibutylamino)-2-hydroxypropyl]-4-methyl-N-(naphthalen-1-yl)benzenesulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. The presence of the naphthalene ring and the dibutylamino group provides distinct chemical properties, making it a versatile compound for various applications.
属性
分子式 |
C28H38N2O3S |
|---|---|
分子量 |
482.7 g/mol |
IUPAC 名称 |
N-[3-(dibutylamino)-2-hydroxypropyl]-4-methyl-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C28H38N2O3S/c1-4-6-19-29(20-7-5-2)21-25(31)22-30(34(32,33)26-17-15-23(3)16-18-26)28-14-10-12-24-11-8-9-13-27(24)28/h8-18,25,31H,4-7,19-22H2,1-3H3 |
InChI 键 |
JGNUPFHQUQZLQB-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)CC(CN(C1=CC=CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11646576.png)

![4-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11646593.png)

![4-[(2-chloro-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11646601.png)

![3-{(4Z)-4-[4-(dipropylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B11646615.png)
![2-amino-4-(4-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11646617.png)
![(6Z)-5-imino-6-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646619.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]hexanamide](/img/structure/B11646628.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 3-phenylpropanoate](/img/structure/B11646629.png)
![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11646636.png)

![Bis(3-(3-chlorophenyl)benzo[c]isoxazol-5-yl)sulfane](/img/structure/B11646647.png)
